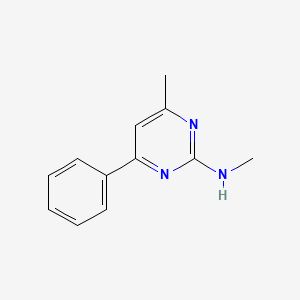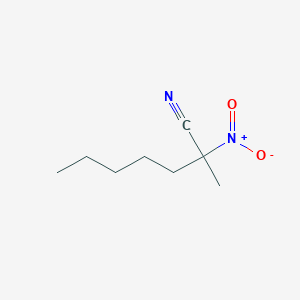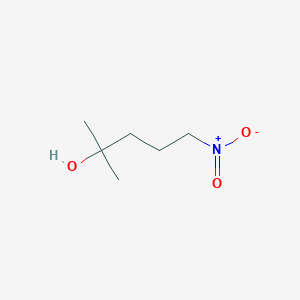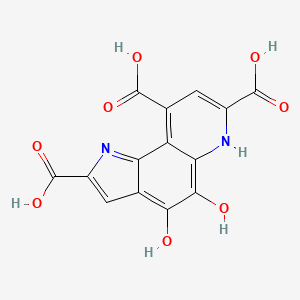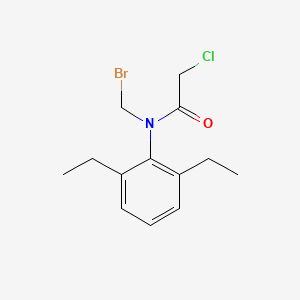![molecular formula C3H4Cl4Sn2 B14429275 Methylenebis[(dichloromethyl)stannane] CAS No. 79992-66-8](/img/structure/B14429275.png)
Methylenebis[(dichloromethyl)stannane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis[(dichloromethyl)stannane] is an organotin compound with the molecular formula C3H8Cl4Sn2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylenebis[(dichloromethyl)stannane] can be synthesized through the reaction of dichloromethylstannane with formaldehyde under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of methylenebis[(dichloromethyl)stannane] often involves large-scale reactions using specialized equipment to ensure the purity and yield of the compound. The process may include steps such as distillation and purification to remove any impurities and obtain a high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
Methylenebis[(dichloromethyl)stannane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the compound into other organotin hydrides.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various organotin compounds, such as organotin oxides, hydrides, and substituted organotin derivatives. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Methylenebis[(dichloromethyl)stannane] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of various materials and as a catalyst in industrial processes .
Mécanisme D'action
The mechanism of action of methylenebis[(dichloromethyl)stannane] involves its interaction with molecular targets such as enzymes and cellular components. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methylenebis[(dichloromethyl)stannane] include:
Stannane: A simpler organotin compound with the formula SnH4.
Tributyltin hydride: An organotin hydride used in organic synthesis.
Dichlorodimethylstannane: Another organotin compound with similar properties
Uniqueness
Methylenebis[(dichloromethyl)stannane] is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable carbon-tin bonds and its reactivity with various reagents make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
79992-66-8 |
|---|---|
Formule moléculaire |
C3H4Cl4Sn2 |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
dichloromethyl-[(dichloromethyl-λ2-stannanyl)methyl]tin |
InChI |
InChI=1S/2CHCl2.CH2.2Sn/c2*2-1-3;;;/h2*1H;1H2;; |
Clé InChI |
BSNPQFYWHKKSIH-UHFFFAOYSA-N |
SMILES canonique |
C([Sn]C(Cl)Cl)[Sn]C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)


